Detiviciclovir

Description

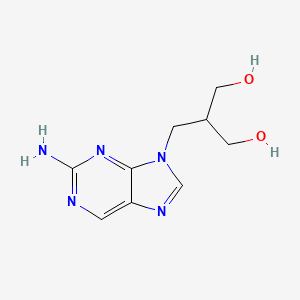

Structure

2D Structure

3D Structure

Properties

CAS No. |

220984-26-9 |

|---|---|

Molecular Formula |

C9H13N5O2 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol |

InChI |

InChI=1S/C9H13N5O2/c10-9-11-1-7-8(13-9)14(5-12-7)2-6(3-15)4-16/h1,5-6,15-16H,2-4H2,(H2,10,11,13) |

InChI Key |

PIWJGZWZNOWIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CC(CO)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of Detiviciclovir

Methodologies for Detiviciclovir Precursor Synthesis

The synthesis of this compound is intrinsically linked to its function as a prodrug for Tiviciclovir (AM188). Tiviciclovir, an acyclic guanosine (B1672433) analog, exhibits antiviral potential, particularly against hepatitis B virus. ncats.ioncats.iohrpatelpharmacy.co.inglpbio.com However, its utility is hampered by limited intestinal absorption. ncats.iohrpatelpharmacy.co.in To circumvent this, this compound (AM365) was developed as a 6-deoxy prodrug version of AM188. ncats.iohrpatelpharmacy.co.in

Prodrug synthesis methodologies generally involve the attachment of a carrier group to the active drug via a temporary linkage, altering its physicochemical properties. hrpatelpharmacy.co.inijnrd.org Key considerations in this design include the selection of an appropriate promoiety (masking group) and the linker chemistry. ijnrd.org The goal is to improve properties such as solubility, permeability, and metabolic stability, ultimately enhancing absorption and bioavailability. ijnrd.orgmdpi.comnih.gov While specific detailed synthetic routes for this compound's precursors are not extensively detailed in public domain snippets, the principle involves chemical modifications to the Tiviciclovir structure to create the 6-deoxy derivative. ncats.iohrpatelpharmacy.co.in This often entails strategies like the temporary blocking of functional groups during synthesis, followed by deprotection, or the introduction of functional groups in the form of precursor groups that are later converted into the desired functionalities. ebiohippo.com The existence of "this compound diacetate" further suggests derivatization strategies employed to modify its properties, likely for enhanced delivery or stability. nih.govebiohippo.comchemspider.comnih.govncats.io

Prodrug Activation Mechanisms and Chemical Transformation Pathways of this compound

The activation of this compound into its pharmacologically active form, Tiviciclovir, is a crucial aspect of its therapeutic mechanism. Prodrug activation can occur through various pathways, including enzymatic or non-enzymatic cleavage of the temporary bond linking the carrier and the drug molecule, or a sequential combination of both. chemspider.comnih.govgoogleapis.com

Enzymatic Biotransformation in Non-Human Biological Systems

This compound (AM365) undergoes biotransformation to its active counterpart, Tiviciclovir (AM188), primarily through enzymatic processes. ncats.iohrpatelpharmacy.co.in Studies in non-human biological systems, such as the isolated perfused rat liver, have investigated this conversion. ncats.io The conversion of the 6-deoxyguanosine analog AM365 to the corresponding anti-virally active guanosine analog, AM188, is believed to be facilitated by specific liver enzymes. ncats.iohrpatelpharmacy.co.in These enzymes are thought to include molybdenum hydroxylases, aldehyde oxidase, and xanthine (B1682287) oxidase. ncats.iohrpatelpharmacy.co.in

Enzymatic biotransformation involves the chemical conversion of substances by living organisms or their enzyme preparations. chemspider.com The presence of these specific enzymes in the liver enables the metabolic creation of the active functional group, leading to the release of the pharmacologically active Tiviciclovir. ncats.iohrpatelpharmacy.co.in This enzyme-catalyzed acceleration of prodrug cleavage is a desirable characteristic, especially for targeted drug delivery or for optimizing the pharmacokinetic profile. chemspider.com

Non-Enzymatic Conversion Pathways

While enzymatic processes are the primary mechanism for this compound's activation, non-enzymatic conversion pathways can also play a role in prodrug activation. chemspider.comnih.govgoogleapis.com In an enzyme-free in vitro environment, temporary bonds, such as ester or amide linkages, can undergo hydrolysis. chemspider.com However, the rate of such hydrolysis in the absence of enzymatic catalysis is often significantly slower, potentially falling outside a therapeutically useful range. chemspider.com

Certain prodrug designs leverage non-enzymatic processes for activation, such as autohydrolysis of aliphatic amide bonds, particularly when cyclization-activation principles are employed. nih.govchemspider.com General non-enzymatic covalent modifications (NECMs) in biological systems, like glycation and acylation, can occur spontaneously through reactions between reactive metabolites and macromolecules. While these general mechanisms highlight the potential for non-enzymatic transformations, for prodrugs like this compound, the controlled and efficient release of the active drug typically relies on specific enzymatic pathways.

Exploration of this compound Analog Development and Structure-Activity Relationships (SAR)

This compound's classification as an antiviral nucleoside analogue positions it within a broader class of compounds with potential for analog development. medchemexpress.comnih.govusitc.gov The exploration of this compound analogs and their Structure-Activity Relationships (SAR) is fundamental to optimizing its therapeutic efficacy and understanding the molecular basis of its action. SAR studies analyze how the chemical structure of a molecule influences its biological activity.

Rational Design of this compound Derivatives

Rational design in medicinal chemistry involves a systematic approach to create or modify compounds with desired biological activities. For this compound, its very conception as a prodrug of Tiviciclovir exemplifies rational design. The primary objective was to improve the intestinal absorption of Tiviciclovir, which was achieved by designing this compound as a 6-deoxy derivative. ncats.iohrpatelpharmacy.co.in This design decision was based on understanding the physicochemical properties affecting drug absorption and metabolism. hrpatelpharmacy.co.inijnrd.orgmdpi.com

The rational design process for prodrugs typically begins with a thorough analysis of the parent drug's properties, including its pharmacokinetics, pharmacodynamics, solubility, permeability, and metabolic stability. ijnrd.orgmdpi.com Based on this analysis, a promoiety is selected to enhance the desired properties. ijnrd.org This involves careful consideration of linker chemistry and enzyme specificity to ensure efficient and targeted activation in vivo. ijnrd.org

Impact of Structural Modifications on Biological Activity

The most direct example of the impact of structural modifications on biological activity for this compound is its conversion to Tiviciclovir. This compound (AM365) is the 6-deoxy form, and upon enzymatic transformation, it loses the 6-deoxy group to become Tiviciclovir (AM188), the active guanosine analog. ncats.iohrpatelpharmacy.co.in This specific structural change from a 6-deoxy derivative to a guanosine analog is critical for the manifestation of its antiviral activity. ncats.iohrpatelpharmacy.co.in

Another instance of structural modification is the mention of "this compound diacetate" in patent literature. nih.govebiohippo.comchemspider.comnih.govncats.io Acetylation is a common prodrug strategy to enhance lipophilicity and improve absorption across biological membranes, which then undergoes deacetylation in vivo to release the parent drug. Such modifications illustrate how minor changes to the chemical structure can significantly alter a compound's pharmacokinetic profile and, consequently, its in vivo biological availability and activity. SAR studies systematically explore these modifications to identify key structural features responsible for activity and to optimize therapeutic effects.

Molecular and Cellular Mechanism of Action Studies of Detiviciclovir

Elucidation of Detiviciclovir’s Primary Molecular Targets

As a guanosine (B1672433) analogue, the primary molecular target of this compound's active metabolite, Tiviciclovir, is viral DNA polymerase. medchemexpress.comnih.gov The mechanism hinges on the intracellular conversion of Tiviciclovir into its triphosphate form, which then acts as a direct inhibitor of this critical viral enzyme. This process is a hallmark of many nucleoside analogue antivirals, which exploit the virus's own replication machinery for their activation. researchgate.netmedscape.com

Target Enzyme Kinetics and Inhibition Mechanisms

The active form, Tiviciclovir triphosphate, functions as a competitive inhibitor with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). medscape.com By mimicking dGTP, it binds to the active site of the viral DNA polymerase. This competitive inhibition slows down the rate of viral DNA synthesis. While specific kinetic parameters such as the inhibition constant (Kᵢ) and the effect on Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) for Tiviciclovir triphosphate against Hepatitis B Virus (HBV) polymerase have not been detailed in publicly available literature, the mechanism is well-established for this class of drugs.

The table below outlines the generally expected kinetic effects of a competitive inhibitor like Tiviciclovir triphosphate.

| Kinetic Parameter | Expected Effect of Competitive Inhibitor | Description |

| Vₘₐₓ | No Change | The maximum reaction rate is achievable, but it requires a much higher concentration of the natural substrate to outcompete the inhibitor. |

| Kₘ | Increase | The apparent Michaelis constant increases, indicating that a higher substrate concentration is needed to achieve half of the Vₘₐₓ. |

| Kᵢ | N/A | This value, the inhibition constant, would quantify the inhibitor's binding affinity to the enzyme. Specific data for Tiviciclovir is not available. |

Interaction with Viral Replication Machinery

Beyond competitive inhibition, Tiviciclovir triphosphate's primary interaction with the viral replication machinery is its incorporation into the growing viral DNA chain. researchgate.net Because it is an acyclic analogue, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This leads to obligate chain termination, effectively halting the elongation of the viral DNA and preventing the successful replication of the viral genome. This dual action of competitive inhibition and chain termination makes it a potent antiviral mechanism.

This compound's Interference with Host Cellular Processes Relevant to Pathogen Replication

A critical aspect of antiviral drug efficacy is selectivity—the ability to inhibit viral replication without significantly harming host cells. For nucleoside analogues like this compound, this is often achieved through preferential activation in virus-infected cells and a higher affinity of the active triphosphate metabolite for viral DNA polymerase compared to human cellular DNA polymerases (e.g., polymerase α, β, and γ).

While direct comparative studies on the selectivity of Tiviciclovir are not available, the principle relies on the active metabolite having a significantly lower Kᵢ value for the viral polymerase than for host polymerases. This ensures that at therapeutic concentrations, the inhibitory effects are overwhelmingly directed at the virus, minimizing toxicity to the host.

Intracellular Pharmacodynamics of this compound and its Active Metabolites

The journey of this compound from an inactive prodrug to an active inhibitor involves several key intracellular steps.

Receptor Binding and Post-Receptor Effects in Model Systems

This compound is designed for improved intestinal absorption. Following absorption, the prodrug is metabolized, likely by liver enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase, to form the active nucleoside analogue, Tiviciclovir (AM188).

Once Tiviciclovir enters a cell, which for nucleoside analogues typically occurs via host nucleoside transporters, it must undergo a series of phosphorylations to become the active Tiviciclovir triphosphate. This three-step phosphorylation cascade is a crucial "post-receptor" effect:

Tiviciclovir → Tiviciclovir monophosphate

Tiviciclovir monophosphate → Tiviciclovir diphosphate (B83284)

Tiviciclovir diphosphate → Tiviciclovir triphosphate

Preclinical Efficacy Research of Detiviciclovir in in Vitro and in Vivo Non Human Models

In Vitro Antiviral Spectrum and Potency Assessment

In vitro studies are foundational for understanding the direct antiviral activity of a compound. They involve exposing infected cells to varying concentrations of the drug to determine its ability to inhibit viral replication without causing significant harm to the host cells.

Cell culture models are widely employed to assess the inhibitory effects of antiviral compounds on viral replication. These models typically involve infecting susceptible cell lines with a target virus and then treating them with the investigational compound. Key parameters measured include the 50% inhibitory concentration (IC₅₀), which is the concentration of the antiviral agent required to inhibit viral replication or virus-induced cytopathic effect by 50%. creative-diagnostics.comnih.govnih.govapub.kr Concurrently, the 50% cytotoxic concentration (CC₅₀) is determined, representing the concentration that reduces cell viability by 50%. creative-diagnostics.comnih.gov The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides a measure of the compound's therapeutic window, indicating its effectiveness relative to its cellular toxicity. creative-diagnostics.comnih.govapub.kr

While Detiviciclovir is identified as an antiviral nucleoside analogue, specific detailed research findings, including precise IC₅₀ and CC₅₀ values or data tables demonstrating its activity in various cell culture models, were not found in the provided search results.

Broad-spectrum antiviral activity refers to a compound's ability to inhibit the replication of multiple phylogenetically diverse viruses. natap.orgi-base.info This is typically evaluated in vitro by testing the compound against a panel of different viruses across various families in relevant cell culture models. Such evaluations aim to identify agents that could be effective against emerging or re-emerging pathogens, offering rapid treatment options before specific therapies or vaccines are available. natap.orgi-base.info

Despite this compound's classification as an antiviral nucleoside analogue, specific data detailing its broad-spectrum antiviral activity against a range of viruses in in vitro settings, including comparative potency or detailed research findings, are not available in the provided information.

In Vivo Efficacy Studies in Animal Models (e.g., Rodent, Non-Human Primate)

Specific detailed research findings for this compound regarding its in vivo efficacy in animal models, such as rodents or non-human primates, were not found in the provided search results. General information on the importance and methodologies of such studies is available, but not specific data for this compound.

Pharmacodynamic (PD) effects in disease models refer to the study of how a drug affects the body and the disease process. This involves measuring biological responses to the drug, such as changes in biomarkers, immune responses, or clinical scores indicative of disease severity. mdpi.comnih.gov In the context of antiviral agents, pharmacodynamic studies might assess the drug's impact on viral replication within tissues, the modulation of host immune responses, or the amelioration of disease-related symptoms in infected animals. mdpi.com These studies help establish the relationship between drug exposure and its therapeutic effects in vivo. nih.gov

Specific pharmacodynamic effects of this compound in relevant animal disease models, including detailed research findings or data, are not present in the provided search results.

A primary endpoint in in vivo antiviral efficacy studies is the reduction of viral load in infected non-human systems. Viral load, typically measured as the quantity of viral genetic material (e.g., RNA or DNA) or infectious particles in blood, tissues, or other bodily fluids, serves as a direct indicator of the drug's ability to suppress viral replication in vivo. natap.orgi-base.infonih.govnih.govmedrxiv.org A significant and sustained reduction in viral load is often correlated with improved clinical outcomes in infectious diseases. natap.orgnih.gov

While viral load reduction is a standard measure in antiviral preclinical research, specific data or detailed research findings demonstrating the extent of viral load reduction achieved by this compound in non-human animal models are not available in the provided information.

Pharmacokinetic and Metabolic Research of Detiviciclovir in Preclinical Systems

Absorption and Distribution Studies in Non-Human Models

Studies in non-human models have indicated that Detiviciclovir is absorbed following administration and can distribute to target tissues. In mice, systemic administration of CHIR-99021 (12.5 mg/kg, intraperitoneal) resulted in a maximum brain concentration (Cmax) of 160 nM, observed 60 minutes post-administration in both C57BL/6J and DBA/2J strains. This demonstrates its ability to cross the blood-brain barrier and distribute into central nervous system tissues researchgate.net.

Oral administration of CHIR-99021 at a dose of 30 mg/kg in a rodent model of type 2 diabetes rapidly lowered plasma glucose levels, suggesting effective oral absorption selleckchem.comncats.io. Furthermore, this compound has been shown to enter the retina, indicating distribution to ocular tissues researchgate.netresearchgate.net.

Table 1: Key Absorption and Distribution Findings in Non-Human Models

| Parameter | Value | Model Organism | Route of Administration | Reference |

| Brain Cmax (CHIR-99021) | 160 nM (at 60 min) | Mice | Intraperitoneal (12.5 mg/kg) | researchgate.net |

| Oral Glucose Reduction (CHIR-99021) | Rapid lowering of plasma glucose | Rodent | Oral (30 mg/kg) | selleckchem.comncats.io |

| Tissue Distribution | Crosses blood-brain barrier, enters retina | Mice | Systemic | researchgate.netresearchgate.net |

Metabolism and Biotransformation of this compound in Isolated Organ Systems (e.g., Rat Liver Perfusion) and Cellular Models

While comprehensive studies detailing the specific metabolic pathways and biotransformation products of this compound in isolated organ systems like rat liver perfusion are not extensively reported, its effects on cellular metabolism and pathways are well-documented. This compound (CHIR-99021) functions as a potent inhibitor of GSK-3α and GSK-3β, with IC50 values of 10 nM and 6.7 nM respectively selleckchem.comselleckchem.comcellsignal.com. This inhibition leads to downstream cellular effects, such as the activation of the Wnt/β-catenin signaling pathway selleckchem.combio-techne.comrndsystems.comselleckchem.comcaltagmedsystems.co.ukresearchgate.netfrontiersin.org.

In isolated cellular systems, CHIR-99021 has been shown to induce the activation of glycogen (B147801) synthase (GS) in insulin (B600854) receptor-expressing CHO-IR cells with an EC50 of 0.763 μM selleckchem.comselleckchem.com. Furthermore, inhibition of GSK-3 by CHIR-99021 (at 3 μM) in 3T3-L1 preadipocytes resulted in a 1.9-fold increase in free cytosolic β-catenin, mimicking the canonical Wnt signaling pathway selleckchem.com. These findings highlight its impact on key cellular metabolic and signaling processes. This compound is widely utilized in cell culture applications, with an effective concentration range typically between 0.1 µM and 15 µM . It is also used in protocols for generating organoids, including brain organoids from human induced pluripotent stem cells (iPSCs) bio-techne.comrndsystems.com.

Table 2: Cellular Activity and Effects of this compound (CHIR-99021)

| Cellular Effect/Activity | Value/Observation | Cell Model/System | Reference |

| GSK-3α IC50 | 10 nM | Enzymatic assay | selleckchem.comselleckchem.comcellsignal.com |

| GSK-3β IC50 | 6.7 nM | Enzymatic assay | selleckchem.comselleckchem.comcellsignal.com |

| Glycogen Synthase Activation (EC50) | 0.763 μM | CHO-IR cells | selleckchem.comselleckchem.com |

| β-catenin increase | 1.9-fold at 3 μM | 3T3-L1 preadipocytes | selleckchem.com |

| Selectivity for GSK-3 | >500-fold over CDC2, ERK2; >800-fold over 45 other enzymes/receptors | Various kinases and receptors | fishersci.combio-techne.comrndsystems.comselleckchem.com |

Excretion Pathways in Preclinical Organisms

Prodrug Conversion Kinetics and Active Metabolite Generation

Based on the available scientific literature, this compound (Laduviglusib/CHIR-99021) is described as a pharmacologically active compound that functions directly as a potent and selective inhibitor of GSK-3α and GSK-3β fishersci.comselleckchem.combio-techne.comrndsystems.comselleckchem.comfujifilm.comapexbt.commedchemexpress.comcellsignal.comcaltagmedsystems.co.uk. There is no indication in the provided research findings that this compound itself is a prodrug that undergoes biotransformation to release an active metabolite. Instead, it is the active compound responsible for the observed pharmacological effects, such as Wnt pathway activation and modulation of cellular processes selleckchem.combio-techne.comrndsystems.comselleckchem.comcaltagmedsystems.co.ukresearchgate.netfrontiersin.org. Prodrugs are typically inactive compounds designed to be converted into active forms in vivo through enzymatic or chemical cleavages to improve pharmacokinetic properties wikipedia.orgciteab.comtocris.compsu.educreative-proteomics.comresearchgate.netnih.govcreative-proteomics.comnih.gov. The data for this compound consistently present it as the active entity.

Mechanisms of Antiviral Resistance to Detiviciclovir

Identification of Resistance Mutations in Viral Targets

The primary mechanism of antiviral resistance involves the emergence of mutations within the viral genome, specifically in genes encoding the direct targets of the antiviral compound. Viruses, particularly RNA viruses, exhibit high mutation rates due to error-prone replication machinery and rapid replication cycles, leading to a diverse population of viral variants. wikipedia.orgwikipedia.orgfishersci.co.uk When an antiviral agent like Detiviciclovir is introduced, it exerts selective pressure, favoring the survival and replication of viral variants that possess mutations conferring reduced susceptibility to the drug. wikipedia.orgmims.com

These resistance-conferring mutations can manifest in several ways:

Target Site Alterations: Mutations can directly alter the binding site of this compound on its viral target protein, reducing the drug's affinity or efficacy. For instance, in other antiviral contexts, mutations in viral enzymes such as reverse transcriptase (e.g., HIV-1) or DNA polymerase (e.g., herpesviruses, hepatitis B virus) are common. These changes can lead to reduced drug binding or impaired drug phosphorylation, which is often a prerequisite for drug activity. wikipedia.orgfishersci.co.ukwikipedia.orgwikipedia.org

Changes in Viral Protein Expression or Function: Resistance mutations may lead to altered expression levels of the viral target or compensatory changes that restore viral fitness, even if the primary resistance mutation initially imposes a fitness cost. wikipedia.orgwikipedia.org For example, mutations in viral thymidine (B127349) kinase (TK) can lead to TK-deficient viruses that are unresponsive to nucleoside analogs requiring TK for activation. wikipedia.orgwikipedia.org

Point Mutations, Insertions, and Deletions: Resistance mutations can include single nucleotide polymorphisms (SNPs), as well as insertions or deletions of nucleotides, which can lead to frameshift mutations and altered protein structures. wikipedia.orgmims.com Such genetic changes can directly impact the interaction between this compound and its viral target, rendering the drug less effective.

The identification of these specific mutations is often achieved through genotypic resistance testing, which sequences the viral genome to pinpoint changes associated with reduced drug susceptibility. wikipedia.orgwikipedia.org

Host-Mediated Resistance Mechanisms in Preclinical Contexts

Beyond direct viral mutations, host factors can also contribute to the development or modulation of antiviral resistance, particularly in preclinical and experimental settings. Antiviral strategies that target host cellular factors essential for viral replication (host-directed antiviral agents) can also face resistance. wikipedia.org

Potential host-mediated resistance mechanisms relevant to this compound in preclinical contexts include:

Alterations in Host Factor Expression or Function: If this compound targets a host factor, the virus might evolve to utilize an alternative host factor, or the host cell itself might alter the expression or affinity of the targeted factor. For example, long-term restricted availability of a critical cellular factor could induce the virus to switch to an alternate host factor for replication, or the virus could increase its efficiency to replicate under limiting amounts of the targeted host protein. wikipedia.org

Host Epigenetic Modifications: Epigenetic changes in host cells, such as DNA methylation or histone modifications, have been implicated in antimicrobial resistance more broadly. These modifications can influence gene expression in host cells, potentially impacting pathways that this compound relies upon for its antiviral action or modulating host responses that affect viral replication and drug susceptibility. wikipedia.org While extensively studied in bacterial resistance, the role of host epigenetic reprogramming in antiviral resistance is an emerging area of research.

Immune System Modulation: Viruses can evolve mechanisms to evade or modulate the host immune response, which might indirectly contribute to resistance by allowing higher viral loads and thus more opportunities for resistance mutations to emerge. Host-pathogen interactions are complex, and changes in host-mediated stress responses can influence viral survival and adaptation. wikipedia.org

These host-mediated mechanisms highlight the intricate interplay between the virus, the drug, and the host environment in the context of resistance development.

Development of Resistance in In Vitro Evolution Studies

In vitro evolution studies are invaluable tools for understanding the dynamics of antiviral resistance development against compounds like this compound. These experimental approaches typically involve serially passaging a virus in cell culture under increasing concentrations of the antiviral agent. wikipedia.orgmims.com This controlled environment allows researchers to observe and characterize the evolutionary trajectories that lead to drug resistance.

Key findings and insights from such studies include:

Rapid Selection of Resistant Variants: In vitro studies often demonstrate the rapid emergence of drug-resistant viral variants, even within a few passages, underscoring the high adaptive capacity of viruses. wikipedia.org

Identification of Specific Resistance Mutations: By comparing the genomes of evolved resistant strains with the original susceptible strain, researchers can identify specific mutations (e.g., SNPs, copy-number variations, loss-of-heterozygosity events) that confer resistance. mims.comfishersci.ca These studies have revealed that mutations leading to increased drug resistance can appear frequently and arise in independent lineages. wikipedia.org

Mechanistic Insights: In vitro evolution can shed light on the molecular mechanisms underlying resistance, such as alterations in viral enzyme activity, changes in drug uptake or efflux, or modifications in viral replication fidelity. For example, some studies have shown that drug resistance can develop through the overexpression of efflux transporters, which pump the drug out of the infected cells. mims.com

Fitness Landscape Exploration: These studies can also explore the fitness costs associated with resistance mutations, revealing whether adaptive mutants maintain fitness in the absence of the drug or if compensatory mutations are required. wikipedia.orgmims.com While in vitro conditions may differ from the complex in-host environment, they provide a simplified system to dissect fundamental evolutionary processes of resistance. mims.com

Strategies to Mitigate Resistance Evolution in Experimental Settings

Mitigating the evolution of resistance to this compound in experimental settings is crucial for preclinical development and for informing future clinical strategies. Several approaches, derived from general antiviral resistance management principles, can be employed:

Combination Therapy: Employing this compound in combination with other antiviral agents that target different viral proteins or host pathways can significantly raise the genetic barrier to resistance. This strategy requires multiple independent mutations to emerge simultaneously for the virus to become resistant to all drugs, which is a statistically less probable event. wikipedia.orgmims.com

Optimized Drug Exposure: Maintaining drug concentrations consistently above the inhibitory concentration (IC90 or IC99) in experimental models can suppress viral replication more effectively, thereby reducing the opportunity for resistant mutants to emerge and be selected. Prolonged sub-optimal drug exposure can, conversely, accelerate resistance development. wikipedia.org

Exploring Novel Drug Targets: Continuous research into novel viral targets or host factors essential for viral replication that are less prone to mutation is a proactive strategy. Developing compounds that target highly conserved viral regions or host processes can make it more challenging for the virus to evolve resistance without incurring a significant fitness cost. wikipedia.orgwikipedia.org

High Genetic Barrier Compounds: Prioritizing the development of antivirals that require multiple mutations for significant resistance to emerge (i.e., those with a high genetic barrier to resistance) is a key mitigation strategy. wikipedia.org

Monitoring and Characterization: Implementing robust surveillance in experimental models to detect and characterize emerging resistance mutations early can inform modifications to treatment strategies or drug design. Rapid diagnosis of resistance by associating characteristic viral mutations with phenotypic resistance is vital. wikipedia.org

These strategies aim to create an environment where the emergence and selection of this compound-resistant viral variants are either prevented or significantly delayed, thereby extending the potential utility of the compound.

Computational and in Silico Modeling of Detiviciclovir

Molecular Docking and Dynamics Simulations of Detiviciclovir-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental structure-based drug design methods used to predict how a small molecule (ligand) like this compound would interact with a biological macromolecule (receptor), typically a protein. nih.govcomputabio.comesisresearch.org

Molecular docking aims to predict the preferred binding orientation (pose) of a ligand within the active site of a target protein and to estimate the binding affinity between the two molecules. computabio.comesisresearch.org For this compound, initial docking studies would involve computationally screening its structure against a library of potential therapeutic targets, such as viral enzymes (e.g., RNA polymerase, proteases) or host proteins involved in disease pathways. The docking algorithms would explore various conformations of this compound and its placement within the target's binding pocket, scoring each pose based on predicted interaction energies. computabio.com

Following promising docking results, molecular dynamics simulations would be employed to provide a more comprehensive and dynamic understanding of this compound's interaction with its target. mdpi.comconsensus.appresearchgate.net Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein, simulating their movements and interactions over time in a solvated environment. mdpi.comconsensus.app This would allow researchers to observe the stability of the this compound-target complex, identify key hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to binding, and assess any conformational changes induced in the protein upon this compound binding. mdpi.comconsensus.app MD simulations can also refine predicted binding modes, explore binding and unbinding mechanisms, and estimate binding free energies, which are crucial for prioritizing the most promising compounds. consensus.appmetrotechinstitute.orgwindows.net

Illustrative Findings (Hypothetical): Hypothetical molecular docking studies for this compound, targeting a viral RNA polymerase, might predict a high binding affinity, indicated by a low binding energy score (e.g., -9.8 kcal/mol). Subsequent MD simulations over a 100-nanosecond trajectory could reveal a stable binding pose where this compound forms persistent hydrogen bonds with critical active site residues (e.g., Lys150, Asp320) and engages in extensive hydrophobic interactions within the binding pocket. These simulations could also show that this compound's binding induces a subtle, yet significant, conformational shift in a loop region of the enzyme, suggesting an allosteric or induced-fit mechanism of action.

If real data were available, a table summarizing predicted binding energies and key interaction distances from molecular docking and MD simulations for this compound would be presented here.

Predictive Modeling for this compound's Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) in Preclinical Systems

Predictive modeling, often utilizing machine learning and artificial intelligence, plays a vital role in forecasting a compound's biological activity and its ADME properties. researchgate.netnih.govcas.orgbioscipublisher.com These in silico methods help identify promising drug candidates early in the discovery process, reducing the risk of late-stage failures due to unfavorable pharmacokinetic profiles. jst.go.jpcambridge.orgnih.govresearchgate.net

For this compound, predictive models would be employed to estimate various crucial parameters:

Absorption: In silico models would predict oral bioavailability, intestinal permeability (e.g., Caco-2 permeability), and solubility, which are critical for oral drug administration. jst.go.jpcambridge.orgresearchgate.netnih.gov

Distribution: Predictions would include plasma protein binding, volume of distribution, and potential to cross biological barriers like the blood-brain barrier (BBB), if relevant for its intended therapeutic use. researchgate.netnih.gov

Metabolism: Models would forecast metabolic stability (e.g., in liver microsomes) and identify potential cytochrome P450 (CYP) enzymes involved in its metabolism, helping to anticipate drug-drug interactions. nih.govresearchgate.netnih.gov

Excretion: Predictions would estimate renal clearance and other excretion pathways. researchgate.netnih.gov

Illustrative Findings (Hypothetical): Hypothetical predictive modeling for this compound might indicate a high probability of human oral absorption (e.g., >90%) and moderate plasma protein binding (e.g., 55%). Metabolic stability predictions could suggest that this compound is primarily metabolized by CYP3A4, with a predicted in vitro half-life of 2 hours in human liver microsomes, suggesting a need for careful dosing or prodrug strategies. Furthermore, predictive models might estimate an EC50 of 75 nM against a hypothetical target virus, indicating potent antiviral activity.

If real data were available, a table summarizing predicted ADME parameters and biological activity for this compound would be presented here.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govjove.comfrontiersin.orgslideshare.netwikipedia.orgmdpi.com For this compound, QSAR would be invaluable in optimizing its properties by systematically exploring structural modifications.

QSAR models would be developed using a hypothetical dataset of this compound analogs with known (or predicted) biological activities and ADME properties. By correlating various molecular descriptors (e.g., physicochemical properties, electronic properties, steric parameters) with the observed activities, QSAR models can identify key structural features that enhance or diminish desired properties. jove.comslideshare.netwikipedia.org This allows for the rational design of new analogs with improved potency, selectivity, or pharmacokinetic profiles without the need for synthesizing and testing every possible variant. nih.govjove.commdpi.com

Illustrative Findings (Hypothetical): A hypothetical QSAR analysis on a series of this compound analogs could reveal that increasing the lipophilicity (e.g., by adding a methyl group at a specific position) significantly improves cell permeability and, consequently, in vitro antiviral activity, up to an optimal logP value. Conversely, the presence of a bulky substituent at another specific position might be correlated with increased metabolic instability. The QSAR models could provide equations (e.g., pIC50 = c1 * LogP + c2 * Steric_Parameter + c3) that allow for the prediction of activity for newly designed this compound analogs.

If real data were available, a table showing hypothetical this compound analogs, their structural variations, and predicted activities/properties derived from QSAR models would be presented here.

In Silico Screening for Synergistic Combinations

In silico screening for synergistic combinations involves using computational methods to identify pairs or multiple compounds that, when administered together, produce a greater therapeutic effect than the sum of their individual effects. chemrxiv.orgoup.comfrontiersin.orgaacrjournals.orgpnas.org This approach is particularly relevant for complex diseases or to overcome drug resistance, and it can significantly reduce the vast experimental space of possible drug combinations. chemrxiv.orgfrontiersin.orgaacrjournals.orgpnas.org

For this compound, in silico screening for synergistic combinations would involve:

Network Pharmacology: Analyzing biological networks to identify pathways targeted by this compound and other existing drugs or investigational compounds. Synergistic partners might be identified if they target complementary pathways or multiple points within the same pathway, leading to enhanced efficacy or reduced resistance. oup.comaacrjournals.orgpnas.org

Target-based Screening: Docking and molecular dynamics simulations could be used to screen libraries of approved drugs or clinical candidates for potential binding to secondary targets that, when modulated alongside this compound's primary target, could lead to synergistic outcomes. oup.com

Machine Learning Models: Training predictive models on existing drug combination datasets (if available for similar therapeutic areas) to predict the synergy of this compound with other compounds based on their chemical structures, target profiles, and known biological activities. chemrxiv.orgfrontiersin.orgaacrjournals.orgpnas.org

Illustrative Findings (Hypothetical): Hypothetical in silico screening for synergistic combinations with this compound, a direct-acting antiviral, might identify a potential synergistic partner in a hypothetical host-targeting agent (e.g., a compound modulating a host protein crucial for viral replication). Network pharmacology analysis could suggest that this compound inhibits viral replication directly, while the host-targeting agent interferes with viral entry, leading to a complementary and potentially synergistic antiviral effect. Docking studies might confirm that these two hypothetical compounds bind to distinct, non-overlapping sites on their respective targets, supporting the rationale for combination therapy.

If real data were available, a table listing hypothetical synergistic partners for this compound, along with their proposed mechanisms of action and predicted synergy scores, would be presented here.

Synergistic and Combination Research of Detiviciclovir

In Vitro Evaluation of Detiviciclovir in Combination with Other Antiviral Agents

In vitro studies are foundational for assessing the interactions between different antiviral compounds. These evaluations typically involve testing various drug combinations in cell culture systems infected with relevant viruses to determine if the combined effect is additive, synergistic, or antagonistic nih.govnih.govfrontierspartnerships.org. Synergistic activity occurs when the combined effect of two or more agents is greater than the sum of their individual effects, often allowing for lower effective concentrations of each drug and potentially reducing cytotoxicity mdpi.comfrontierspartnerships.orgbiorxiv.org. Methods such as isobolographic analysis or combination index (CI) calculations are commonly employed to quantify these interactions nih.govbiorxiv.orgyoutube.com.

However, specific published data detailing the in vitro evaluation of this compound in combination with other antiviral agents, such as Ganciclovir, Maribavir, Cidofovir, or Foscarnet, could not be identified in the available search results. Therefore, no detailed research findings or data tables regarding this compound's in vitro combination activity can be presented at this time.

Investigating Synergistic Mechanisms at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms underlying synergistic antiviral effects is crucial for rational drug design and development. Synergy can arise from various interactions, such as sequential blockade of a metabolic pathway, inhibition of different targets within the same viral replication cycle, or modulation of host cellular processes that enhance antiviral activity numberanalytics.comnih.govnih.gov. For instance, one drug might prevent viral entry, while another inhibits viral replication or assembly, leading to a more profound antiviral effect than either drug alone numberanalytics.com. Investigations at this level often involve biochemical assays, molecular biology techniques, and advanced cellular imaging to elucidate how combined agents interfere with viral and host processes.

Despite the general principles of synergistic mechanisms, specific research investigating the molecular and cellular mechanisms of synergy involving this compound has not been found in the current search. Consequently, detailed findings on how this compound might interact at a molecular or cellular level with other antivirals to produce synergistic effects cannot be provided.

Preclinical In Vivo Studies of Combination Therapies in Non-Human Models

No specific preclinical in vivo studies detailing the combination therapies involving this compound in non-human models were identified in the available search results. Therefore, no detailed research findings or data tables on this compound's in vivo combination efficacy can be presented.

Future Directions and Advanced Research Methodologies for Detiviciclovir Studies

Development of Advanced In Vitro Models for Detiviciclovir Efficacy Research

Traditional two-dimensional (2D) cell cultures have been foundational in virology but often fail to replicate the complex microenvironment of human tissues, potentially leading to inaccurate estimations of drug efficacy. nih.gov The development of three-dimensional (3D) cell cultures and organoid models offers a more physiologically relevant platform for studying viral infections and the effects of antiviral compounds like this compound. nih.govisfcppharmaspire.com

Organoids and 3D Cell Cultures:

Human organoids, miniature, self-organizing 3D structures grown from stem cells, can mimic the architecture and function of human organs. scienceopen.com For this compound, liver organoids derived from human pluripotent stem cells present an invaluable tool. These models can recapitulate the complex cellular composition of the liver, the primary site of HBV infection and this compound's metabolic activation. nih.gov The use of such models would allow for a more accurate assessment of this compound's efficacy in a context that mirrors the human liver. nanoient.org

Similarly, 3D cell cultures, which can be scaffold-based or scaffold-free, promote cell-cell and cell-extracellular matrix interactions that are absent in 2D models. researchgate.net These systems can be used to study the entire HBV life cycle and the impact of this compound on viral replication and persistence in a more realistic setting. nih.gov

The table below outlines the potential applications of these advanced models in this compound research.

| Model Type | Application in this compound Research | Potential Insights |

| Liver Organoids | Efficacy testing in a human-like liver microenvironment. | More accurate prediction of in vivo antiviral activity. |

| Studying the metabolism of this compound to its active form. | Understanding the efficiency of metabolic conversion. | |

| Assessing long-term treatment effects and viral rebound. | Insights into the potential for viral clearance. | |

| 3D Spheroid Cultures | High-throughput screening of this compound analogs. | Rapid identification of more potent compounds. |

| Investigating drug penetration and distribution. | Understanding the pharmacokinetics at a tissue level. | |

| Bioprinted Liver Tissues | Modeling of HBV-induced liver fibrosis and cirrhosis. | Evaluating this compound's effect on disease progression. |

These advanced in vitro models are expected to bridge the gap between preclinical studies and clinical trials, providing more reliable data on the potential of this compound as an anti-HBV therapeutic. nih.gov

Integration of Multi-Omics Data in this compound Mechanism Studies

To gain a comprehensive understanding of this compound's mechanism of action, an integrated multi-omics approach is essential. This involves the analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the drug's interaction with the host and the virus. mdpi.com

Multi-Omics Approaches:

Transcriptomics: RNA sequencing can reveal changes in host and viral gene expression in response to this compound treatment. This can help identify cellular pathways that are modulated by the drug and contribute to its antiviral effect.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify changes in protein abundance and post-translational modifications following drug exposure. nih.gov This can uncover the specific host or viral proteins that are targeted by this compound's active metabolite.

Metabolomics: This approach focuses on the systematic study of small molecules, or metabolites, within cells and biological systems. For this compound, metabolomics can be used to trace its conversion to the active triphosphate form and to understand how it perturbs the metabolic pathways essential for viral replication. isfcppharmaspire.com

The integration of these omics datasets can reveal complex virus-host interactions and provide a detailed map of this compound's mechanism of action. zju.edu.cn For instance, by correlating changes in gene expression with alterations in protein and metabolite levels, researchers can construct detailed signaling and metabolic pathways affected by the drug.

| Omics Type | Research Focus for this compound | Expected Outcomes |

| Transcriptomics | Host and viral gene expression profiling. | Identification of key regulatory pathways. |

| Proteomics | Analysis of protein-protein interactions. | Discovery of direct and indirect drug targets. |

| Metabolomics | Profiling of intracellular nucleotide pools. | Understanding of metabolic interference. |

This integrated approach will not only deepen our understanding of how this compound works but also has the potential to identify biomarkers for treatment response and new targets for combination therapies.

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the process of identifying and optimizing new therapeutic agents. nih.govnih.gov For this compound, these computational tools can be applied in several key areas.

AI and ML in Drug Development:

Drug Discovery and Optimization: ML algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the antiviral potential of new molecules. creative-biolabs.com This can be used to design and screen virtual libraries of this compound analogs to identify candidates with improved efficacy, better absorption, or reduced potential for resistance. Generative AI models can even design novel nucleoside analogs de novo. researchgate.net

Predicting Drug-Target Interactions: AI can predict how this compound's active form interacts with the HBV polymerase. nanoient.org Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and stability of the drug-target complex, guiding the design of more potent inhibitors. nih.govmdpi.com

Personalized Medicine: In the future, AI models could analyze patient-specific data, including viral genotype and host genetic factors, to predict individual responses to this compound treatment. mdpi.com This would enable a more personalized approach to HBV therapy.

The application of AI and ML in the study of this compound is expected to significantly reduce the time and cost associated with drug development, from lead optimization to clinical trial design. mdpi.com

| AI/ML Application | Specific Use for this compound | Potential Impact |

| Virtual Screening | Identifying novel this compound derivatives. | Faster discovery of next-generation compounds. |

| QSAR Modeling | Predicting the activity of new analogs. | Rational design of more effective drugs. |

| Predictive Modeling | Forecasting treatment response in patient subgroups. | Facilitating personalized HBV treatment strategies. |

Exploration of Novel Delivery Systems for this compound in Preclinical Applications

The efficacy of antiviral drugs can be significantly enhanced through the use of novel drug delivery systems that improve bioavailability, target the drug to the site of infection, and provide controlled release. isfcppharmaspire.com For this compound, which is a prodrug designed for improved oral absorption, advanced delivery systems could further enhance its therapeutic index.

Nanoparticle-Based Delivery Systems:

Nanoparticles, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, are promising vehicles for delivering antiviral drugs. nih.govnih.gov These systems can protect the drug from degradation, improve its solubility, and facilitate its uptake by target cells. scienceopen.com

Targeted Delivery to the Liver: Since HBV primarily infects hepatocytes, targeting this compound to the liver is a key strategy to maximize its therapeutic effect while minimizing potential off-target side effects. Nanoparticles can be decorated with ligands that bind to receptors specifically expressed on hepatocytes, such as the asialoglycoprotein receptor (ASGPR). nih.gov

Enhanced Intracellular Delivery: Once the nanoparticles are taken up by hepatocytes, they can be designed to release this compound in a controlled manner within the cell. This ensures that a sufficient concentration of the prodrug is available for conversion to its active form, which can then inhibit viral replication.

The table below summarizes potential novel delivery systems for this compound.

| Delivery System | Mechanism of Action | Preclinical Application for this compound |

| Lipid Nanoparticles (LNPs) | Encapsulate and protect the drug, facilitating cellular uptake. | Improving the bioavailability and liver-targeting of this compound. |

| Polymeric Nanoparticles | Allow for controlled and sustained drug release. | Developing a long-acting formulation of this compound. |

| Ligand-Targeted Nanoparticles | Utilize specific receptors for targeted cell entry. | Enhancing the delivery of this compound specifically to HBV-infected hepatocytes. |

Preclinical studies exploring these novel delivery systems will be crucial to determine their potential to improve the therapeutic profile of this compound for the treatment of chronic hepatitis B.

Q & A

Basic: What are the established synthetic pathways for Detiviciclovir, and how can researchers validate purity and structural integrity?

Methodological Answer:

this compound synthesis typically follows nucleoside analog protocols, involving phosphorylation and cyclization steps. To validate purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm) and compare retention times against certified reference standards. Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) . For novel intermediates, ensure spectral data matches predicted molecular weights and splitting patterns. Cross-reference with literature on analogous compounds (e.g., acyclovir derivatives) to identify deviations .

Basic: What in vitro and in vivo models are appropriate for preliminary antiviral efficacy testing of this compound?

Methodological Answer:

Use cell-based assays (e.g., Vero E6 or primary human fibroblasts) infected with target viruses (e.g., herpesviruses) to measure EC₅₀ values. For in vivo models, employ immunocompromised murine models (e.g., BALB/c mice) to evaluate viral load reduction in target tissues (e.g., liver, spleen). Include controls for cytotoxicity (MTT assay) and pharmacokinetic parameters (plasma half-life via LC-MS/MS). Validate results against established antivirals (e.g., ganciclovir) to contextualize potency .

Advanced: How can researchers resolve contradictions in reported efficacy data for this compound across different viral strains?

Methodological Answer:

Conduct meta-analyses of existing datasets to identify strain-specific variables (e.g., viral polymerase mutations, host-cell entry receptors). Design comparative dose-response studies under standardized conditions (e.g., identical cell lines, MOI, and incubation times). Use RNA sequencing to correlate efficacy with viral gene expression profiles. Address confounding factors (e.g., assay sensitivity differences) by harmonizing protocols across labs .

Advanced: What strategies optimize this compound’s bioavailability in CNS-targeted delivery, considering its physicochemical limitations?

Methodological Answer:

Develop prodrug formulations with enhanced lipophilicity (e.g., ester prodrugs) to cross the blood-brain barrier. Characterize using partition coefficient (LogP) measurements and in silico BBB permeability predictors (e.g., SwissADME). Validate via microdialysis in rodent models to quantify cerebral spinal fluid (CSF) concentrations. Compare with nanoparticle-encapsulated variants for sustained release .

Basic: How should researchers validate analytical methods for this compound quantification in biological matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines for method validation. Assess linearity (R² > 0.995) across expected concentration ranges (e.g., 1–100 µg/mL), accuracy (spiked recovery 95–105%), and precision (RSD < 5% intra/inter-day). Include matrix effect studies (e.g., plasma vs. serum) using post-column infusion experiments . Cross-validate with LC-MS/MS for confirmatory analysis .

Advanced: What molecular docking approaches elucidate this compound’s mechanism of action against viral polymerases?

Methodological Answer:

Perform molecular dynamics simulations using viral polymerase crystal structures (PDB ID: e.g., 3KLF). Dock this compound-triphosphate into the active site with AutoDock Vina , calculating binding free energies (ΔG). Validate via mutagenesis studies (e.g., polymerase K65R mutation) and correlate with resistance profiles. Compare docking poses with clinical inhibitors (e.g., cidofovir) to identify competitive binding .

Advanced: How can researchers assess synergistic effects between this compound and host-directed antivirals?

Methodological Answer:

Use combination index (CI) analysis (Chou-Talalay method) in high-throughput screens. Test fixed-ratio combinations (e.g., 1:1 to 4:1) and calculate dose-reduction indices (DRI). Validate synergy mechanisms via transcriptomics (e.g., RNA-seq of co-treated vs. monotherapy cells). Prioritize combinations with CI < 0.9 and minimal off-target effects .

Basic: What ethical and regulatory considerations apply to preclinical toxicology studies of this compound?

Methodological Answer:

Adhere to OECD 423 guidelines for acute toxicity (14-day observation in rodents) and ICH S7B for cardiovascular safety (hERG assay). Secure IACUC approval for animal studies, justifying sample sizes via power analysis. For genotoxicity, perform Ames test and micronucleus assay . Document all procedures in compliance with FAIR data principles .

Advanced: How can proteomic biomarkers predict this compound treatment resistance in clinical cohorts?

Methodological Answer:

Leverage LC-MS-based proteomics to profile serum samples from responders vs. non-responders. Apply machine learning (e.g., random forest) to identify biomarker panels (e.g., IFN-γ, IL-6). Validate via ELISA in independent cohorts. Correlate biomarkers with viral load kinetics and host SNP data (e.g., HLA alleles) .

Basic: What formulation challenges arise in stabilizing this compound for long-term storage?

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring of degradation products (e.g., hydrolysis byproducts). Use lyophilization to enhance solid-state stability, characterizing crystallinity via X-ray diffraction (XRD) . Optimize buffered excipients (e.g., trehalose) to maintain pH 7.4 in reconstituted solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.